Fmoc-Aph(Hor)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSMQUWFLKJFB-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857011 | |
| Record name | 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253282-31-3 | |
| Record name | 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE42899KS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Fmoc Aph Hor Oh and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptides containing Fmoc-Aph(Hor)-OH. asm.org The Fmoc/tBu orthogonal protection scheme is most commonly employed, where the base-labile Fmoc group protects the α-amino function, and acid-labile groups (like tBu) protect reactive side chains. iris-biotech.dechempep.com
Fmoc-based SPPS provides a robust framework for the stepwise elongation of a peptide chain on an insoluble resin support. asm.org The use of this compound as a monomeric building block allows for its direct incorporation into a desired sequence. cymitquimica.comcnr.it This approach is central to the synthesis of degarelix (B1662521), a decapeptide where an Aph(Hor) residue is located at position 5. google.com
The general synthetic cycle involves:
Fmoc Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide, typically with a secondary amine base like piperidine (B6355638), to expose a free amine for the next coupling step. uci.edu
Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid (in this case, this compound) and its subsequent reaction with the N-terminal amine of the growing peptide chain to form a peptide bond. bibliomed.org
Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.
This repetitive process allows for the straightforward synthesis of complex peptides. google.comcnr.it The incorporation of non-proteinogenic amino acids like this compound is crucial for enhancing the biological activity, stability, and therapeutic profile of the resulting peptides. chemimpex.comnetascientific.comchemimpex.com An alternative, though less direct, strategy involves incorporating Fmoc-p-nitrophenylalanine [Fmoc-Phe(NO2)-OH] into the peptide sequence. google.com Following chain elongation, the nitro group is reduced to an amine on the solid support, which is then acylated with dihydroorotic acid to form the Aph(Hor) residue. google.comacs.org This multi-step, on-resin modification avoids the direct use of the base-sensitive this compound building block during the entire synthesis. acs.org
Efficient coupling of sterically demanding or specialized amino acids is critical for the success of SPPS. For this compound, optimization of the coupling step is necessary to achieve high yields and minimize the formation of deletion sequences, where the amino acid fails to couple.
Standard coupling protocols often utilize a carbodiimide (B86325) activator in conjunction with a nucleophilic additive to form a highly reactive intermediate and suppress side reactions. Common reagent combinations include N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). google.com Research has shown that specific conditions may need to be adjusted for the incorporation of this compound. For instance, in the synthesis of degarelix intermediates, the coupling time for this compound was extended to three hours to ensure the reaction reached completion. google.com The choice of coupling reagents and reaction parameters is a key factor in maximizing the efficiency of peptide synthesis. unifi.it
| Reagent System | Description | Typical Application |
|---|---|---|
| DIC / HOBt | A classic combination where DIC acts as the carbodiimide activator and HOBt serves as a racemization-suppressing additive. | Used in the synthesis of degarelix for coupling this compound and other amino acids. google.com |
| DIC / OxymaPure | OxymaPure is used as an alternative to HOBt, offering enhanced safety and comparable or superior performance in preventing racemization and improving coupling efficiency. | A modern reagent choice for challenging coupling steps in Fmoc-SPPS. google.com |
| HATU / DIPEA | HATU is a highly effective aminium-based coupling agent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). It is known for its high reactivity and speed. | Frequently used for coupling hindered amino acids or in rapid synthesis protocols. researchgate.net |
The biological activity of peptides is highly dependent on their three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids. This compound can exist in several stereoisomeric forms, depending on the chirality of both the α-carbon of the phenylalanine backbone and the stereocenter within the dihydroorotyl moiety. Commercially available isomers include Fmoc-L-Aph(L-Hor)-OH, Fmoc-L-Aph(D-Hor)-OH, Fmoc-D-Aph(L-Hor)-OH, and Fmoc-D-Aph(D-Hor)-OH. cymitquimica.comchemimpex.comnetascientific.comchemimpex.com
The stereoselective synthesis and incorporation of a specific isomer are paramount for achieving the desired pharmacological profile. For example, the GnRH antagonist degarelix contains several D-amino acids and a specific L-Aph(Hor) residue at position 5, which are critical for its function and resistance to proteolytic degradation. google.comvulcanchem.com The synthesis must therefore utilize the correct Fmoc-protected diastereomer, such as Fmoc-L-Aph(L-Hor)-OH, to construct the final active pharmaceutical ingredient. The ability to synthesize and incorporate these distinct isomers provides chemists with precise control over the final peptide's properties. chemimpex.comresearchgate.net
Optimization of Coupling Reactions in this compound Incorporation
Challenges in Synthetic Protocols Involving the Aph(Hor) Moiety
The primary difficulty in synthesizing peptides containing Aph(Hor) lies in the chemical instability of the side chain itself, which can lead to significant impurity formation. google.com
The dihydroorotyl (Hor) side chain is highly sensitive to basic conditions. google.comnih.gov During Fmoc-based SPPS, the peptide is repeatedly exposed to a basic solution (e.g., 20% piperidine in DMF) to remove the Fmoc protecting group. chempep.com Under these conditions, the six-membered dihydroorotyl ring is susceptible to an irreversible rearrangement. google.comvdoc.pub
The proposed mechanism involves the base-catalyzed hydrolysis of the cyclic amide within the Hor ring, leading to an N-carbamoyl-aspartyl intermediate. google.comnih.gov This linear intermediate subsequently undergoes intramolecular cyclization to form a more stable, five-membered hydantoin (B18101) ring. google.comvdoc.pub This side reaction, known as the dihydroorotyl-hydantoin rearrangement, results in a significant structural impurity that is difficult to separate from the desired peptide product. google.com The formation of this hydantoin impurity has been observed to increase with prolonged exposure to base or the presence of water. google.com
To overcome the challenge of hydantoin formation, several strategies have been developed. The most prominent approach is the modification of the Fmoc deprotection step.
Alternative Bases: The standard base, piperidine, has been replaced with sterically bulkier or milder bases that are still capable of cleaving the Fmoc group but are less likely to catalyze the rearrangement of the Hor moiety.
Tert-butylamine (B42293) (TBA): Using a solution of tert-butylamine (e.g., 30% in DMF) for Fmoc deprotection steps following the incorporation of this compound has been shown to dramatically reduce the formation of the hydantoin impurity. google.com Comparative studies have demonstrated a significant decrease in hydantoin formation with TBA compared to piperidine or the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com
3-(Diethylamino)propylamine (B94944) (DEAPA): DEAPA has been identified as another viable alternative to piperidine. googleapis.comgoogle.com It effectively removes the Fmoc group while suppressing the hydantoin rearrangement, leading to a final product with higher purity. unibo.itgoogle.com
| Base Used for Deprotection | Hydantoin Impurity Formed (%) | Reference |
|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2% in DMF) | 1.8% | google.com |
| Piperidine (20% in DMF) | ≤ 0.3% | google.com |
| Tert-butylamine | Significantly reduced compared to piperidine; final degarelix product with ≤ 0.15% hydantoin impurity. | google.com |
Late-Stage Side Chain Introduction: An alternative synthetic route bypasses the issue by avoiding the presence of the Hor moiety during the repetitive base treatments of SPPS. This strategy involves using Fmoc-p-nitrophenylalanine as the building block. After the full peptide chain is assembled, the nitro group on the resin-bound peptide is reduced to an amine, followed by acylation with dihydroorotic acid to form the Aph(Hor) side chain just before final cleavage from the resin. google.comacs.org This approach ensures the sensitive Hor group is never exposed to the basic conditions of Fmoc deprotection. acs.org
Orthogonal Protecting Group Strategies in Complex Peptide Sequences
In the solid-phase peptide synthesis (SPPS) of complex molecules, an orthogonal protecting group strategy is paramount. iris-biotech.depeptide.com This approach utilizes multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others. iris-biotech.de This allows for selective deprotection and modification of different parts of the peptide, which is crucial for building intricate structures like branched or cyclic peptides, or for introducing post-translational modifications.
The most prevalent orthogonal system in modern SPPS is the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. iris-biotech.deamericanpeptidesociety.org For standard amino acids, these side-chain protecting groups are typically based on tert-butyl (tBu) or trityl (Trt), which are cleaved at the end of the synthesis with strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com
When incorporating a specialized residue like this compound, the complexity increases. The hydroorotyl group itself contains reactive sites that must remain protected throughout the synthesis. The synthesis of peptides containing Aph(Hor) derivatives is known to be challenging, often resulting in impurities. google.com Therefore, the choice of protecting groups for other amino acids in the sequence must be fully compatible with the stability of the Aph(Hor) moiety.
For peptides requiring side-chain modifications, additional orthogonal protecting groups are employed. Groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) are often used to protect lysine (B10760008) side-chains. These groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage, but can be selectively removed using hydrazine (B178648) in DMF. This allows for specific modifications at the lysine side-chain while the rest of the peptide remains protected. The ivDde group is generally more robust and less prone to migration than the Dde group during synthesis.
The successful synthesis of a complex peptide containing this compound thus relies on a multi-layered orthogonal strategy. This involves:
The base-labile Fmoc group for Nα-protection during chain elongation. americanpeptidesociety.org
Acid-labile groups (e.g., Boc, tBu, Trt ) for the side-chains of other amino acids, to be removed during the final cleavage from the resin. iris-biotech.de
Potentially a third class of protecting groups (e.g., Dde, ivDde, Alloc ) for selective on-resin, mid-synthesis modifications. ub.edu
This meticulous planning ensures that the integrity of the complex Aph(Hor) residue is maintained throughout the multiple steps of peptide assembly.
Development of Novel Deprotection Methodologies for this compound
The removal of the Fmoc group is a critical, repeated step in SPPS. While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent, its use can lead to side reactions, particularly in sensitive or complex peptide sequences. americanpeptidesociety.orgiris-biotech.de Research into alternative deprotection methodologies aims to minimize these side reactions, improve safety, and enhance the purity of the final peptide.
Several alternative bases have been investigated to replace piperidine for Fmoc deprotection. The choice of base can significantly influence the outcome of the synthesis, especially for sensitive sequences prone to side reactions like aspartimide formation or for complex residues like Aph(Hor). researchgate.netepo.org Key alternatives include piperazine (B1678402), 4-methylpiperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), pyrrolidine (B122466), and 3-(diethylamino)propylamine (DEAPA). iris-biotech.dersc.orgacs.orgresearchgate.net
4-Methylpiperidine: This base shows similar efficiency to piperidine for Fmoc removal and is a useful alternative as it is not a controlled substance, unlike piperidine. iris-biotech.deresearchgate.net
Piperazine (PZ): Often used in combination with a small amount of DBU, piperazine is considered a safer alternative. acsgcipr.org It has been shown to reduce base-induced side reactions. researchgate.net For instance, piperazine containing 0.1M 1-hydroxybenzotriazole (HOBt) has been reported to minimize side reactions and racemization of C-terminal cysteine residues. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong, non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.com However, because it is non-nucleophilic, it cannot scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage, which can lead to side reactions. peptide.com Therefore, it is often used in low concentrations (1-2%) as an auxiliary base alongside a nucleophilic scavenger like piperazine. peptide.comrsc.org
Pyrrolidine: Identified as a more efficient base than piperidine in less polar green solvents, pyrrolidine can expand the range of usable solvents in SPPS. acs.org However, its use can increase the formation of side products like diketopiperazines and aspartimide in susceptible sequences. researchgate.net
3-(Diethylamino)propylamine (DEAPA): This base has been identified as a viable and less toxic alternative to piperidine. rsc.orggoogle.com In a specific application, DEAPA was successfully used for the cleavage of the Fmoc group during the synthesis of a peptide containing the this compound residue, demonstrating its suitability for complex and sensitive amino acids. google.com
| Base | Typical Concentration | Key Advantages | Potential Drawbacks | Citation |
|---|---|---|---|---|
| Piperidine (Standard) | 20-30% in DMF | Well-established, effective base and scavenger | Toxicity, controlled substance, can cause side reactions (e.g., aspartimide) | iris-biotech.despringernature.com |
| 4-Methylpiperidine | 5-20% in DMF | Similar efficiency to piperidine, not a controlled substance | Similar side reaction profile to piperidine | iris-biotech.denih.gov |
| Piperazine (PZ) | 5% (+ DBU) | Safer alternative, reduces some side reactions | Slower deprotection alone, often requires DBU as a catalyst | researchgate.netacsgcipr.org |
| DBU | 1-2% (as catalyst) | Very fast deprotection | Non-nucleophilic (requires scavenger), can exacerbate side reactions like aspartimide formation | peptide.comrsc.org |
| Pyrrolidine | 20% | Effective in less polar, "green" solvents | May increase diketopiperazine and aspartimide formation in prone sequences | acs.orgresearchgate.net |
| DEAPA | 10-20% | Less toxic, effective alternative, proven for this compound | Less data available compared to other bases | rsc.orggoogle.com |
The conditions under which the Fmoc group is removed have a profound impact on the integrity and final purity of the synthesized peptide. nih.gov Inefficient deprotection can lead to deletion sequences, while overly harsh or prolonged basic conditions can promote deleterious side reactions. nih.govajpamc.com
One of the most significant base-induced side reactions is the formation of an aspartimide . rsc.orgiris-biotech.de This occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a cyclic succinimide (B58015) intermediate. biotage.com This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide, which are often difficult to separate. rsc.orgbiotage.com The risk of aspartimide formation is sequence-dependent, being highest when Asp is followed by residues like Gly, Asn, or Ser. iris-biotech.de
The choice of deprotection reagent directly influences the rate of this side reaction. Strong bases like DBU can accelerate aspartimide formation. rsc.org Conversely, weaker bases like piperazine have been shown to suppress it. biotage.com Another strategy is the addition of acidic additives to the deprotection solution. Adding 0.1 M HOBt or a small percentage of formic acid to the piperidine or piperazine/DBU solution can significantly reduce aspartimide formation by lowering the basicity of the medium. rsc.orgbiotage.com
| Deprotection Reagent/Condition | Impact on Aspartimide Formation | Effect on Peptide Purity | Citation |
|---|---|---|---|
| 20% Piperidine in DMF | Baseline level of formation, sequence-dependent | Can be low for sensitive sequences | biotage.com |
| DBU-containing solutions | Exacerbates formation | Significantly reduced purity for sensitive sequences | rsc.org |
| Piperazine | Suppresses formation compared to piperidine | Improved purity | researchgate.netbiotage.com |
| Piperidine + 0.1 M HOBt | Significantly reduces formation | Improved purity, but HOBt has safety concerns | biotage.com |
| Piperazine/DBU + 1% Formic Acid | Minimizes formation | Significantly improved purity for prone sequences | rsc.org |
For a complex building block like this compound, which may itself be base-sensitive, minimizing exposure to harsh basic conditions is crucial. epo.org Therefore, utilizing milder deprotection cocktails, such as those containing piperazine or DEAPA, or incorporating acidic additives, represents a critical strategy for preserving the integrity of the Hor moiety and achieving high purity in the final peptide product. researchgate.netrsc.orggoogle.com
Applications of Fmoc Aph Hor Oh in Peptide Based Drug Discovery and Development
Design and Synthesis of Peptide Therapeutics
Fmoc-Aph(Hor)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), the foundational technology for producing most therapeutic peptides. chemimpex.com The Fmoc group provides a stable, yet readily removable, protection for the amino group, enabling the stepwise elongation of peptide chains with high efficiency and purity. chemimpex.comchemimpex.com
Utilization in the Development of Gonadotropin-Releasing Hormone (GnRH) Antagonists
A primary and well-documented application of this compound is its use as a key intermediate in the chemical synthesis of Degarelix (B1662521). cymitquimica.comhsppharma.comechemi.comgoogleapis.com Degarelix is a third-generation GnRH antagonist, a synthetic decapeptide containing seven unnatural amino acids, used in the treatment of prostate cancer. cymitquimica.comgoogleapis.comresearchgate.net
Exploration in Oncology Research for Targeted Therapeutics
The application of this compound in oncology extends beyond its established role in Degarelix. Its utility as a building block for peptide-based drugs is leveraged in the development of novel therapeutics targeting specific biological pathways in cancer. chemimpex.comchemimpex.com The ability to create customized peptide sequences with enhanced efficacy and specificity is a major advantage in modern pharmaceutical development. chemimpex.com
Research findings have highlighted its use in the synthesis of other potential anti-cancer agents. For example, this compound has been employed in the solid-phase synthesis of long-acting somatostatin (B550006) receptor 2 (SSTR2) antagonists. nih.gov These antagonists are being investigated for radionuclide therapy, a targeted approach for treating neuroendocrine tumors. nih.gov The synthesis involved the sequential coupling of several protected amino acids, including this compound, to construct the final peptide designed for high receptor affinity. nih.gov
Applications in Neurobiology and Neuropeptide Research
This compound and its derivatives are also explored in neurobiology for the development and study of novel neuropeptides. chemimpex.comchemimpex.com Neuropeptides are a diverse class of signaling molecules that mediate a vast array of physiological processes in the central nervous system. The incorporation of specialized amino acids can help scientists understand the structure-activity relationships of neuropeptides, their role in neurological functions, and their potential as therapeutic targets for neurological disorders. chemimpex.comnih.govnih.gov By creating analogues of naturally occurring neuropeptides, researchers can modulate neural activity and gain insights into brain function. chemimpex.com
Protein Engineering and Modification Studies
The unique chemical properties of this compound make it a valuable tool not only for synthesizing new peptides but also for modifying existing ones to improve their therapeutic potential.
Development of Peptide-Based Scaffolds with Modified Bioactivity
There is growing interest in using self-assembling peptides to create three-dimensional scaffolds for applications in tissue engineering and regenerative medicine. nih.govnih.gov Fmoc-protected amino acids, particularly those with aromatic side chains, are known to self-assemble into nanofibrous hydrogels under physiological conditions. nih.govrsc.org These scaffolds can mimic the extracellular matrix and provide a suitable microenvironment for cell attachment, proliferation, and differentiation. nih.gov
By incorporating functionalized building blocks like this compound into these self-assembling systems, it is possible to develop peptide-based scaffolds with modified and highly specific bioactivity. chemimpex.com While the primary role of this compound is as a building block in SPPS, its nature as a functionalized Fmoc-amino acid makes it a candidate for creating biomaterials that can present specific biochemical cues to cells, potentially guiding tissue formation or serving as platforms for controlled drug delivery. chemimpex.comrsc.org
Bioconjugation Strategies and Drug Delivery Systems
Bioconjugation, the process of linking a peptide to another molecule, is a critical strategy for enhancing the therapeutic properties of peptide-based drugs. This compound serves as a valuable building block in creating peptides designed for these advanced drug delivery systems. chemimpex.com
The incorporation of this compound into a peptide sequence allows for the subsequent covalent attachment of the peptide to larger biomolecules, such as antibodies or polymers. chemimpex.com This is a key strategy for targeted drug delivery, which aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. epo.org The unique structure of the Aph(Hor) residue can be modified to introduce a reactive handle, a specific functional group that can participate in a selective chemical reaction with a complementary group on the targeting biomolecule.
This process often involves the use of bifunctional linkers that react with both the peptide and the targeting moiety. The resulting bioconjugate combines the targeting specificity of the biomolecule with the therapeutic activity of the peptide. Peptides synthesized with this compound can be designed to present a specific site for this covalent linkage, ensuring a homogenous and well-defined final product. chemimpex.com
Table 1: Examples of Bioconjugation Strategies
| Targeting Biomolecule | Linkage Chemistry | Therapeutic Application |
| Monoclonal Antibody | Thiol-maleimide coupling | Cancer Therapy |
| Polyethylene Glycol (PEG) | NHS-ester reaction | Increased drug half-life |
| Albumin | Maleimide-thiol addition | Enhanced circulation time |
Beyond simple targeting, this compound derivatives are instrumental in the design of multifunctionalized biovectors. researchgate.net These are sophisticated drug delivery systems that can carry multiple therapeutic agents, imaging agents, or targeting ligands. The unique side chain of the Aph(Hor) residue can be chemically modified to create orthogonal protecting groups. This allows for the selective deprotection and subsequent attachment of different molecules at specific points in the peptide sequence.
For instance, a peptide synthesized with a modified this compound could have one functional group for attaching a cytotoxic drug and another for linking a fluorescent dye for imaging. This approach enables the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. The precise control over the placement of these functionalities, facilitated by the use of specialized this compound derivatives, is crucial for the rational design of these complex biovectors. researchgate.net
Covalent Attachment of Peptides to Biomolecules for Targeted Delivery
Creation of Diverse Peptide Libraries for Drug Candidate Screening
The discovery of new drug candidates often relies on the screening of large and diverse libraries of molecules. This compound is a valuable tool in the creation of peptide libraries for this purpose. chemimpex.comchemimpex.com The use of Fmoc chemistry in solid-phase peptide synthesis (SPPS) is well-suited for the generation of combinatorial peptide libraries, where a vast number of different peptide sequences are synthesized simultaneously. mdpi.comsemanticscholar.org
By incorporating this compound into these libraries, researchers can introduce unique structural and functional diversity. chemimpex.com The Aph(Hor) residue itself can influence the conformation and binding properties of the peptides. Furthermore, the side chain of Aph(Hor) can be used as a point of diversification, where different chemical moieties are attached to create a library of related peptides with varied properties. This approach significantly expands the chemical space that can be explored in a screening campaign, increasing the probability of identifying a peptide with the desired biological activity.
The process of creating these libraries often involves a "split-and-pool" synthesis strategy, where a solid support resin is divided into multiple portions, a different amino acid (such as this compound) is coupled to each portion, and then the portions are recombined. mdpi.com Repeating this process allows for the exponential generation of a vast number of unique peptide sequences.
Table 2: Research Findings on Peptide Library Screening
| Library Type | Screening Target | Finding |
| Linear Peptide Library | Enzyme Inhibition | Identification of potent and selective enzyme inhibitors. |
| Cyclic Peptide Library | Receptor Binding | Discovery of high-affinity receptor antagonists. |
| Phage Display Library | Protein-Protein Interactions | Isolation of peptides that disrupt key protein interactions. |
Mechanistic and Conformational Studies of Peptides Containing Aph Hor
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. For peptides containing Aph(Hor), SAR investigations have been crucial in designing highly potent receptor antagonists.
A significant area of research has been the development of antagonists for the somatostatin (B550006) subtype 2 receptor (SST2R), a key target in neuroendocrine tumors (NETs). nih.govmdpi.com Early studies focused on modifying existing somatostatin analogs. Researchers discovered that replacing the native Tyrosine (Tyr) residue at position 7 of certain peptide sequences with Aph(Hor) led to a substantial improvement in receptor affinity. nih.govmdpi.com This modification, combined with the substitution of D-Tryptophan (D-Trp) at position 8 with D-4-aminocarbamoyl-Phenylalanine (D-Aph(Cbm)), resulted in the development of powerful SST2R antagonists like JR11. nih.gov
The table below summarizes key SAR findings for the SST2R antagonist JR11, highlighting the impact of the radiometal-chelator complex on receptor affinity.
| Compound | Chelator | Radiometal/Metal | Receptor Affinity (IC₅₀ or Kᵢ, nM) | Target Receptor |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | DOTA | ¹⁷⁷Lu | 0.7 ± 0.15 | SST₂R |
| [⁶⁸Ga]Ga-DOTA-JR11 | DOTA | ⁶⁸Ga | 29 ± 2.7 | SST₂R |
| [⁶⁸Ga]Ga-NODAGA-JR11 | NODAGA | ⁶⁸Ga | ~1.2 (24x higher than Ga-DOTA-JR11) | SST₂R |
This table illustrates the dramatic effect of the chelator on the binding affinity of the JR11 peptide to its target, the somatostatin subtype 2 receptor (SST₂R). Data sourced from research on SST₂R antagonists. mdpi.com
Molecular Modeling and Computational Chemistry Approaches
Molecular modeling and computational chemistry are indispensable tools for investigating the structural and energetic properties of peptides at an atomic level. researchgate.netnih.gov These methods provide insights that are often inaccessible through experimental techniques alone and are crucial for rational peptide design. nuritas.com
The introduction of non-natural amino acids like Aph(Hor) is a deliberate strategy to impose specific conformational constraints on a peptide backbone. mdpi.com These constraints can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding, thereby reducing the entropic penalty upon binding and increasing affinity. mdpi.combac-lac.gc.ca
Computational techniques such as molecular dynamics (MD) simulations and homology modeling are employed to predict the three-dimensional structures of peptides. researchgate.netnih.gov MD simulations, for example, can explore the conformational landscape of a peptide in different environments (e.g., in water or near a membrane) to identify stable structures and dominant conformational states. nih.govchemrxiv.org For peptides containing Aph(Hor), these simulations can reveal how the bulky and structurally complex Aph(Hor) residue influences the local and global peptide fold, potentially inducing specific turn structures that are critical for biological recognition. science.gov While detailed public-domain conformational studies specifically on Fmoc-Aph(Hor)-OH are limited, the principles of using such modified amino acids to control peptide secondary structure are well-established in computational peptide science. science.govnih.gov
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand, such as a peptide) to a second (a receptor, such as a protein). researchgate.netresearchgate.net This technique is instrumental in understanding the specific interactions that govern peptide-receptor recognition and affinity.
In the context of Aph(Hor)-containing peptides, docking studies can be performed to model their interaction with targets like the SST2R. researchgate.net Such studies can predict how the peptide fits into the receptor's binding pocket and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. researchgate.net For example, a docking simulation could elucidate how the hydroorotyl group of the Aph(Hor) residue forms specific hydrogen bonds with amino acid residues in the SST2R binding site, explaining its contribution to the high binding affinity of antagonists like JR11. These computational predictions can guide the design of new peptide analogs with improved binding characteristics and selectivity. nuritas.comnih.gov
Analytical Methodologies for Characterization and Purity Assessment in Research
Advanced Chromatographic Techniques for Peptide Analysis (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of Fmoc-Aph(Hor)-OH and peptides containing the Aph(Hor) moiety. These high-resolution separation techniques are routinely used to determine the purity of the amino acid derivative itself and to monitor the progress of solid-phase peptide synthesis (SPPS), as well as to characterize the final crude and purified peptide products. chemimpex.comresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode of analysis. Purity levels for commercially available Fmoc-L-Aph(D-Hor)-OH and Fmoc-D-Aph(L-Hor)-OH are typically specified as ≥96% and ≥99%, respectively, as determined by HPLC. chemimpex.comchemimpex.com In the context of peptide synthesis, such as that of the GnRH antagonist Degarelix (B1662521), which contains the Aph(Hor) residue, UHPLC is employed to assess the purity of the crude product after synthesis. unibo.it For instance, analyses have been performed using Agilent Technologies 1290 Infinity UPLC systems. unibo.it
A critical aspect of analyzing Aph(Hor)-containing peptides is monitoring the formation of impurities, particularly the rearrangement of the hydroorotyl (Hor) ring into a more stable five-membered hydantoin (B18101) (Hyd) ring under basic conditions. unibo.itgoogle.com HPLC methods are optimized to separate the desired peptide from this and other synthesis-related impurities, such as deletion products. unibo.itgoogle.com The stability of Degarelix, for example, has been tested in the presence of various amine bases used for Fmoc deprotection by sampling at different time intervals and analyzing the formation of the hydantoin impurity via HPLC. google.com
Specific conditions for chromatographic analysis vary depending on the peptide sequence and the specific analytical goal. Common setups involve C18 columns and gradients of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). researchgate.netunibo.itgoogleapis.com
Below is an interactive table summarizing typical chromatographic conditions reported for the analysis of peptides containing Aph(Hor) or related structures.
Table 1: Examples of Chromatographic Conditions for Aph(Hor)-Containing Peptide Analysis
| Technique | System | Column | Mobile Phase A | Mobile Phase B | Gradient | Detection | Reference |
|---|---|---|---|---|---|---|---|
| UPLC | Agilent 1290 Infinity | Not Specified | 0.1% v/v TFA in H₂O | 0.1% v/v TFA in Acetonitrile | 25% to 45% B over 30 min | 224 nm | unibo.it |
| UHPLC | Not Specified | Phenomenex C-18 Gemini (250.0 × 4.6 mm, 5 µm) | 0.1% TFA in H₂O | 0.1% TFA in Acetonitrile | Linear gradient over 30 min | Diode Array Detector | researchgate.net |
| HPLC-MS | Agilent 1260 Infinity II | Agilent Zorbax-SB-C18 or Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | H₂O with 0.1% TFA | Acetonitrile with 0.1% TFA | Not Specified | 220 nm | googleapis.com |
Spectroscopic Methods for Structural Elucidation of Aph(Hor)-Containing Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution, making it invaluable for confirming the structure of complex peptides. nmims.edu While direct NMR data for the this compound monomer is not extensively published in primary literature, the principles of peptide NMR are broadly applied to sequences containing this modified amino acid. nmims.edumdpi.com Techniques such as 1D ¹H-NMR, 2D Correlated Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to obtain complete atom-specific assignments and determine the three-dimensional structure of peptides. nmims.edumdpi.comuzh.ch
For Aph(Hor)-containing peptides, NMR can confirm the successful incorporation of the amino acid and the integrity of the hydroorotyl moiety. The chemical shifts of the protons in the Aph(Hor) residue provide a unique signature that can be identified in the peptide's NMR spectrum. mdpi.com
Furthermore, solid-state NMR spectroscopy has been utilized to study peptides containing amphipathic helices (APH) as they interact with lipid bilayers, which can be relevant for understanding the mechanism of action for certain bioactive peptides. nih.govnih.gov In such studies, ³¹P and ²H solid-state NMR experiments reveal how the peptide perturbs the headgroup and acyl chain regions of phospholipids. nih.govnih.gov These spectroscopic methods provide insights into the dynamic characteristics of the lipid environment upon peptide incorporation, which is crucial for peptides whose function involves membrane interaction. nih.gov
Table 2: NMR Techniques for Peptide Structural Analysis
| NMR Technique | Information Obtained | Application to Aph(Hor)-Peptides |
|---|---|---|
| 1D ¹H-NMR | Provides a general fingerprint of the molecule, showing all proton signals. | Initial verification of peptide synthesis and purity. mdpi.com |
| 2D COSY | Shows through-bond correlations between protons separated by 2-3 bonds. | Aids in identifying amino acid spin systems. nmims.edu |
| 2D TOCSY | Shows correlations between all protons within a single amino acid's spin system. | Facilitates sequential assignment of amino acid residues in the peptide chain. nmims.edu |
| 2D NOESY/ROESY | Shows through-space correlations between protons that are close to each other (<5 Å). | Provides distance restraints for calculating the 3D structure of the peptide. uzh.ch |
| Solid-State NMR (³¹P, ²H) | Investigates the interaction of peptides with lipid membranes. nih.gov | Characterizes the perturbation of lipid headgroups and acyl chains by Aph-containing peptides. nih.govnih.gov |
Mass Spectrometry-Based Characterization of Synthetic Products and Impurities
Mass spectrometry (MS) is a cornerstone of peptide analysis, providing precise molecular weight measurements that confirm the identity of synthetic products and help to identify impurities. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a potent tool for separating and identifying components of a complex mixture, such as a crude peptide synthesis reaction. googleapis.comnih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, and it can be coupled with tandem mass spectrometry (MS/MS or MSⁿ) for structural elucidation. nih.gov The fragmentation patterns of peptides in MS/MS experiments provide sequence information. The presence of the N-terminal Fmoc group influences the fragmentation of dipeptides. nih.gov For example, protonated Fmoc-protected dipeptides can yield significant b₁⁺ ions, which can help in distinguishing positional isomers. nih.gov The collision-induced dissociation (CID) of the [M+H-Fmoc+H]⁺ ion, formed after a McLafferty-type rearrangement, is also useful for differentiating isomeric dipeptides. nih.gov
In the synthesis of complex peptides like somatostatin (B550006) antagonists containing Aph(Hor), the final products are characterized by mass spectrometry to confirm that the observed monoisotopic mass corresponds to the calculated mass. nih.gov This confirms the successful incorporation of all amino acids, including this compound, and any subsequent modifications.
Table 3: Mass Spectrometry in the Analysis of this compound and Derivatives
| Technique | Ionization Method | Key Application | Findings / Information | Reference |
|---|---|---|---|---|
| HPLC-MS | Electrospray Ionization (ESI) | Analysis of peptide synthesis products and impurities. | Monitors reaction progress and detects byproducts like hydantoin formation. | googleapis.com |
| ESI-IT-MSⁿ | Electrospray Ionization (ESI) | Characterization and differentiation of Nα-Fmoc-protected dipeptide isomers. | Fmoc group influences fragmentation, leading to characteristic b₁⁺ ions and specific MS³ fragments that allow isomer differentiation. | nih.gov |
| Mass Spectrometry | Not Specified | Confirmation of final peptide product identity. | Observed monoisotopic mass (M+H)⁺ values correspond to calculated mass values for purified peptides. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Greener and Sustainable Synthetic Processes
The traditional solid-phase peptide synthesis (SPPS) heavily relies on solvents like dimethylformamide (DMF) and piperidine (B6355638) for Fmoc deprotection, which raise environmental and safety concerns. unibo.itunibo.it Research is actively pursuing greener alternatives to improve the sustainability of processes involving Fmoc-Aph(Hor)-OH.
One promising area is the exploration of alternative, more benign solvents. Propylene carbonate (PC) is being investigated as a greener substitute for DMF in continuous-flow solid-phase peptide synthesis (CF-SPPS), demonstrating high yields and purity for various peptides. researchgate.net Binary solvent systems, such as those containing N-octyl-pyrrolidone (NOP) or dimethyl carbonate (DMC), are also being explored to reduce viscosity and improve performance in automated synthesis. unibo.itunifi.it
Furthermore, the development of alternative bases for Fmoc removal is a key focus. 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable replacement for piperidine, minimizing side reactions like aspartimide formation. unibo.itgoogle.com The use of tert-butylamine (B42293) has also been patented for the cleavage of the Fmoc group during the synthesis of degarelix (B1662521), which incorporates this compound. google.com Additionally, ultrasound-assisted SPPS has shown potential to significantly reduce reaction times for Fmoc deprotection, contributing to a more efficient and sustainable process. researchgate.net These advancements aim to reduce the environmental footprint and improve the cost-effectiveness of producing peptides containing this compound. unifi.it
Expanding the Scope of Biomedical Applications Beyond Current Therapeutic Areas
While this compound is well-known as a key intermediate in the synthesis of the GnRH antagonist Degarelix, used in advanced prostate cancer treatment, its unique structural features suggest potential for broader biomedical applications. google.comchemimpex.comchemimpex.comnetascientific.com The incorporation of non-canonical amino acids like Aph(Hor) can enhance the stability, bioactivity, and selectivity of peptides. chemimpex.comchemimpex.comchemimpex.com
Researchers are exploring the use of peptides containing modified amino acids in various therapeutic areas, including oncology, neurobiology, and infectious diseases. chemimpex.comchemimpex.com The design of peptide-based drugs offers advantages over small molecules, such as enhanced selectivity and reduced side effects. chemimpex.comnetascientific.comchemimpex.com For instance, derivatives of this compound are being investigated for the development of novel neuropeptides to modulate neural activity and for creating somatostatin (B550006) antagonists with high selectivity for sst2 receptors, which are overexpressed in many neuroendocrine tumors. chemimpex.comnih.gov
The versatility of this compound also extends to bioconjugation, where it can be used to attach peptides to other biomolecules, facilitating the creation of targeted drug delivery systems. chemimpex.comchemimpex.comchemimpex.com This opens up possibilities for developing new diagnostics and therapeutics that can be precisely delivered to diseased tissues, minimizing off-target effects.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The demand for novel peptide-based therapeutics necessitates the rapid synthesis and screening of large compound libraries. nih.govnih.gov Integrating this compound and its analogs into high-throughput screening (HTS) and automated synthesis platforms is a crucial step in accelerating drug discovery. nih.gov
Automated fast-flow peptide synthesizers are already capable of significantly reducing the time required for amino acid incorporation. researchgate.netnih.gov These systems, combined with greener solvent and reagent protocols, can enable the rapid generation of diverse peptide libraries containing unique building blocks like this compound. nih.govmesalabs.com For example, fully automated solid-phase synthesis of complex peptide mimics has been demonstrated, showcasing the potential for rapid diversification of scaffolds for ligand discovery. mesalabs.com
The development of ultra-large chemical libraries, with up to 10⁸ random synthetic peptides, coupled with methods like affinity selection-mass spectrometry (AS-MS), allows for the efficient identification of high-affinity binders to protein targets. nih.gov Incorporating this compound into such libraries could lead to the discovery of novel bioactive peptides with unique properties conferred by the Aph(Hor) residue. nih.gov
Rational Design Principles for Enhanced Bioactivity and Selectivity
The rational design of peptides incorporating this compound and its derivatives is a key strategy for enhancing their biological activity and selectivity. researchgate.net By systematically modifying the peptide sequence and incorporating unnatural amino acids, researchers can fine-tune the physicochemical properties of the resulting molecules to improve their therapeutic potential. nih.govacs.org
Computational modeling and structural biology techniques, such as NMR spectroscopy and X-ray crystallography, are instrumental in understanding the structure-activity relationships of peptides. dtic.mil These methods can help elucidate the bioactive conformation of a peptide and guide the design of analogs with improved binding affinity and selectivity for their targets. dtic.mil
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
